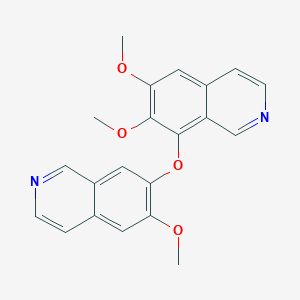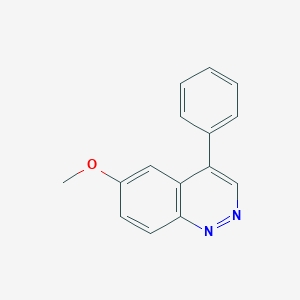![molecular formula C24H26N4O2 B12898842 4-Quinolinamine, 6,6'-[1,4-butanediylbis(oxy)]bis[2-methyl- CAS No. 500283-76-1](/img/structure/B12898842.png)
4-Quinolinamine, 6,6'-[1,4-butanediylbis(oxy)]bis[2-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,6’-(Butane-1,4-diylbis(oxy))bis(2-methylquinolin-4-amine) is a complex organic compound characterized by its unique structure, which includes two quinoline rings connected by a butane-1,4-diylbis(oxy) linker
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-(Butane-1,4-diylbis(oxy))bis(2-methylquinolin-4-amine) typically involves the following steps:
Formation of the Quinoline Rings: The quinoline rings can be synthesized through a series of reactions starting from aniline derivatives and aldehydes, followed by cyclization.
Linking the Quinoline Rings: The two quinoline rings are then linked using a butane-1,4-diylbis(oxy) linker. This step involves the reaction of the quinoline derivatives with butane-1,4-diol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
6,6’-(Butane-1,4-diylbis(oxy))bis(2-methylquinolin-4-amine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the quinoline rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.
科学研究应用
6,6’-(Butane-1,4-diylbis(oxy))bis(2-methylquinolin-4-amine) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism by which 6,6’-(Butane-1,4-diylbis(oxy))bis(2-methylquinolin-4-amine) exerts its effects involves interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism can vary depending on the application and the specific target.
相似化合物的比较
Similar Compounds
7,7’-(Butane-1,4-diylbis(oxy))bis(quinolin-2(1H)-one): Similar structure but different functional groups.
4,4’-(Butane-1,4-diylbis(oxy))bis(4-methyl-1,2-dioxolane-3,5-dione): Different ring structure and functional groups.
Uniqueness
6,6’-(Butane-1,4-diylbis(oxy))bis(2-methylquinolin-4-amine) is unique due to its specific quinoline ring structure and the butane-1,4-diylbis(oxy) linker, which confer distinct chemical and biological properties compared to similar compounds.
属性
CAS 编号 |
500283-76-1 |
|---|---|
分子式 |
C24H26N4O2 |
分子量 |
402.5 g/mol |
IUPAC 名称 |
6-[4-(4-amino-2-methylquinolin-6-yl)oxybutoxy]-2-methylquinolin-4-amine |
InChI |
InChI=1S/C24H26N4O2/c1-15-11-21(25)19-13-17(5-7-23(19)27-15)29-9-3-4-10-30-18-6-8-24-20(14-18)22(26)12-16(2)28-24/h5-8,11-14H,3-4,9-10H2,1-2H3,(H2,25,27)(H2,26,28) |
InChI 键 |
BGWFSRMRRHGVKS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C2C=C(C=CC2=N1)OCCCCOC3=CC4=C(C=C(N=C4C=C3)C)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Cyclopenta[C]pyrrole](/img/structure/B12898774.png)
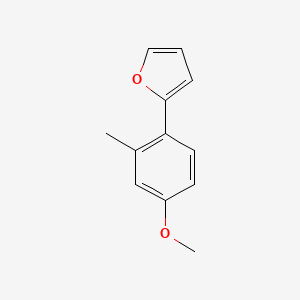
![N-[1-(4-Methylphenyl)-4-phenyl-1H-pyrazol-3-yl]acetamide](/img/structure/B12898793.png)
![Furo[3,2-G]benzoxazole](/img/structure/B12898809.png)

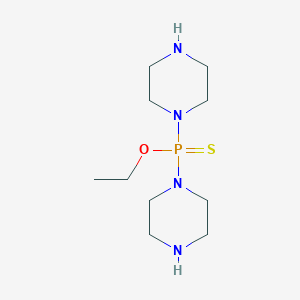
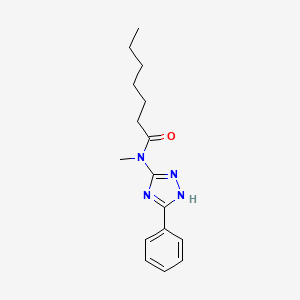
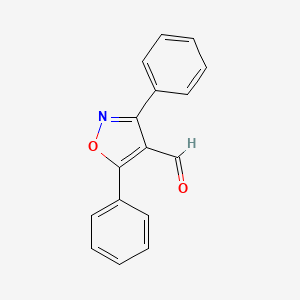
![Ethyl 2-(6,8-dibromoimidazo[1,2-a]pyrazin-2-yl)acetate](/img/structure/B12898823.png)
